molecular formula C6H5Cl2NaO3S B573423 2,5-DICHLOROBENZENESULFINIC ACID SODIUM SALT MONOHYDRATE CAS No. 175278-63-4

2,5-DICHLOROBENZENESULFINIC ACID SODIUM SALT MONOHYDRATE

Cat. No.: B573423
CAS No.: 175278-63-4
M. Wt: 251.053
InChI Key: JUBAQYSONDVMDE-UHFFFAOYSA-M
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Description

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is a chemical compound with the molecular formula C6H4Cl2NaO2S·H2O. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate can be synthesized through the sulfonation of 2,5-dichlorobenzene. The process involves the reaction of 2,5-dichlorobenzene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process is optimized to achieve high yields and purity. The reaction mixture is then subjected to crystallization and filtration to obtain the final product in its monohydrate form.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,5-dichlorobenzenesulfonic acid.

    Reduction: It can be reduced to form 2,5-dichlorobenzenethiol.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: 2,5-Dichlorobenzenesulfonic acid.

    Reduction: 2,5-Dichlorobenzenethiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.

    Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzenesulfinic acid sodium salt monohydrate involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its molecular targets and pathways are primarily related to its reactivity with other chemical species.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzenesulfinic acid sodium salt
  • 2,6-Dichlorobenzenesulfinic acid sodium salt
  • 3,5-Dichlorobenzenesulfinic acid sodium salt

Uniqueness

2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain chemical reactions and industrial applications where other isomers may not be as effective.

Properties

CAS No.

175278-63-4

Molecular Formula

C6H5Cl2NaO3S

Molecular Weight

251.053

IUPAC Name

sodium;2,5-dichlorobenzenesulfinate;hydrate

InChI

InChI=1S/C6H4Cl2O2S.Na.H2O/c7-4-1-2-5(8)6(3-4)11(9)10;;/h1-3H,(H,9,10);;1H2/q;+1;/p-1

InChI Key

JUBAQYSONDVMDE-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1Cl)S(=O)[O-])Cl.O.[Na+]

Origin of Product

United States

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